molecular formula C12H11BrN2O2S B15357286 n-Benzyl-5-bromopyridine-3-sulfonamide CAS No. 1086064-93-8

n-Benzyl-5-bromopyridine-3-sulfonamide

Cat. No.: B15357286
CAS No.: 1086064-93-8
M. Wt: 327.20 g/mol
InChI Key: FJHYXLHXSYJIHN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-benzyl-5-bromopyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c13-11-6-12(9-14-8-11)18(16,17)15-7-10-4-2-1-3-5-10/h1-6,8-9,15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHYXLHXSYJIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246226
Record name 5-Bromo-N-(phenylmethyl)-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086064-93-8
Record name 5-Bromo-N-(phenylmethyl)-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086064-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-(phenylmethyl)-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

n-Benzyl-5-bromopyridine-3-sulfonamide has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biological studies to investigate the effects of pyridine derivatives on cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which n-Benzyl-5-bromopyridine-3-sulfonamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Insufficient Data on the Target Compound

The product page in references a related but distinct compound, N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide (CAS 1352501-87-1), which differs by the presence of a 4-hydroxy group and an N-methyl substituent.

Lack of Comparative Information

Neither nor provides:

  • Structural analogs: No examples of sulfonamide derivatives with pyridine cores or bromine substitutions are discussed.
  • Functional group comparisons: No data on how substituents (e.g., benzyl, bromine, sulfonamide) influence properties like binding affinity, metabolic stability, or synthetic accessibility.
  • Research findings: No pharmacological, crystallographic, or computational studies are cited.

Irrelevant Evidence

focuses on the SHELX software suite for crystallographic analysis, which is unrelated to the chemical comparison requested.

Critical Data Gaps

To fulfill the query, the following information would be required but is missing:

  • Physicochemical properties : Melting point, logP, solubility, spectroscopic data (NMR, IR).
  • Biological activity : Target interactions (e.g., enzyme inhibition), toxicity profiles.
  • Synthetic routes : Yield optimization, regioselectivity of bromination, sulfonamide coupling efficiency.
  • Structural analogs : Comparisons with compounds like 5-bromopyridine-3-sulfonamide (without benzyl) or n-Benzyl-5-chloropyridine-3-sulfonamide (halogen substitution).

Recommendations for Further Research

To address the query adequately, consult:

  • Chemical databases : SciFinder, Reaxys, or PubChem for experimental data.
  • Patent literature : Investigate sulfonamide-based drug candidates.
  • Crystallographic studies : Use SHELX-refined structures (if available) to compare bond lengths, angles, and packing motifs .

Q & A

Q. What are the standard synthetic routes for n-Benzyl-5-bromopyridine-3-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a bromopyridine derivative with a sulfonamide precursor. For example, 5-bromopyridine-3-amine reacts with benzenesulfonyl chloride derivatives in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key optimization strategies include:

  • Base selection : Triethylamine offers faster reaction kinetics, while pyridine may reduce side reactions in moisture-sensitive conditions.
  • Solvent choice : Anhydrous dichloromethane or THF minimizes hydrolysis.
  • Temperature control : Reactions are typically conducted at 0–25°C to balance reactivity and selectivity.
    For purification, column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (petroleum ether/ethyl acetate) is recommended .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., benzyl group at N, bromine at C5). Aromatic protons in pyridine and sulfonamide groups appear as distinct multiplets.
  • Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., C12_{12}H11_{11}BrN2_2O2_2S, expected [M+H]+^+ = 347.97) .
  • X-ray crystallography : SHELXL software refines crystal structures, resolving bond angles and halogen interactions .

Q. What are the recommended protocols for purifying this compound to achieve high yields and purity?

  • Step 1 : Remove unreacted starting materials via aqueous extraction (e.g., dilute HCl wash to remove excess amine).
  • Step 2 : Column chromatography using silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane).
  • Step 3 : Recrystallization from a 1:3 ethyl acetate/petroleum ether mixture to isolate crystalline product .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:

  • Map electrostatic potentials to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as a hydrogen-bond acceptor).
  • Predict UV-Vis absorption spectra by modeling π→π* transitions in the pyridine ring.
  • Simulate reaction pathways for functionalization (e.g., Suzuki coupling at C5-bromine). Cross-validate results with experimental NMR chemical shifts .

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives like this compound?

  • Orthogonal assays : Compare enzyme inhibition (e.g., carbonic anhydrase) with cellular activity (e.g., viability assays) to distinguish direct vs. off-target effects.
  • Dose-response studies : Establish EC50_{50}/IC50_{50} values across multiple replicates to assess reproducibility.
  • Meta-analysis : Aggregate data from structurally analogous compounds (e.g., halogenated sulfonamides) to identify trends in bioactivity .

Q. What advanced crystallographic techniques (e.g., SHELXL) are suitable for determining the crystal structure of halogenated sulfonamides?

  • High-resolution X-ray diffraction : Resolve Br···π interactions and sulfonamide conformation. SHELXL refines twinned or high-symmetry crystals via twin-law matrices.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br–H contacts) to explain packing motifs.
  • Synchrotron radiation : Enhances data quality for low-solubility compounds .

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